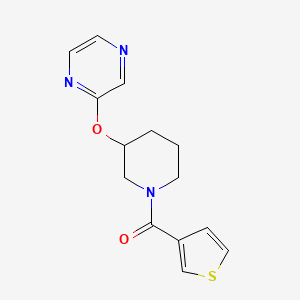

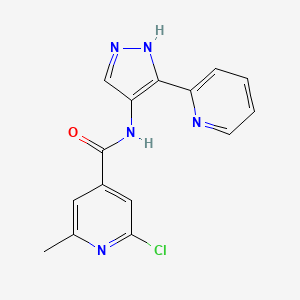

![molecular formula C11H14N4 B2883709 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1267710-55-3](/img/structure/B2883709.png)

3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline” is a type of 1H-1,2,3-triazole analog . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of such triazole analogs is often accomplished using a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . The reduction of compound 2 to compound 3 is achieved by using DIBAL-H, which furnishes compound 3 in a high yield . The hydroxyl group of 3 is then converted into a tosyl moiety to provide compounds 4 in high yield . The latter is treated with NaN3 and affords the corresponding azide derivative 5 .Molecular Structure Analysis

The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

These compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Applications De Recherche Scientifique

Pharmaceuticals: Antimicrobial Agents

The triazole ring, a core structure in this compound, is known for its antimicrobial properties. It has been used to synthesize compounds with activity against a range of microbial strains, including bacteria and fungi . The presence of the triazole ring can enhance the compound’s ability to interact with microbial enzymes, potentially inhibiting their growth and proliferation.

Enzyme Inhibition: Carbonic Anhydrase-II Inhibitors

In the field of enzyme inhibition, 3-(5-propan-2-yltriazol-1-yl)aniline derivatives have shown potential as inhibitors of the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and altitude sickness.

Chemical Synthesis: Organic Synthons

This compound can serve as a versatile synthon in organic chemistry, facilitating the synthesis of a wide array of imidazole-containing compounds . These compounds have diverse applications, including as precursors for pharmaceuticals and agrochemicals.

Material Science: Corrosion Inhibitors

The triazole derivatives are also valuable in material science, particularly as corrosion inhibitors for copper alloys . Their ability to form protective layers on metal surfaces can prevent oxidation and degradation, extending the lifespan of various industrial components.

Biomedical Research: Antitumor Activity

Imidazole and triazole derivatives have been reported to exhibit antitumor activities . The compound could be used to develop new antitumor agents, potentially offering alternative treatments for various cancers.

Agrochemicals: Pesticides and Fungicides

The triazole ring is a common motif in agrochemicals, particularly in pesticides and fungicides . Its incorporation into new compounds can lead to the development of more effective and environmentally friendly agricultural products.

Biochemical Studies: Tautomerism and Protonation Studies

Due to the amphoteric nature of imidazole rings, compounds like 3-(5-propan-2-yltriazol-1-yl)aniline can be used in biochemical studies to understand tautomerism and protonation-deprotonation processes .

Drug Development: Analgesic and Anti-inflammatory

Some imidazole-containing drugs have analgesic and anti-inflammatory properties . Research into derivatives of 3-(5-propan-2-yltriazol-1-yl)aniline could contribute to the development of new pain relief medications.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have shown inhibitory potential through direct binding with the active site residues of their target enzymes .

Biochemical Pathways

For instance, 1,2,4-triazole derivatives have been reported to inhibit the activity of the enzyme carbonic anhydrase-II , which plays a crucial role in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.

Pharmacokinetics

For instance, the presence of nitrogen atoms in heterocyclic compounds like 1,2,4-triazole can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have shown promising cytotoxic activity against certain cancer cell lines .

Safety and Hazards

Orientations Futures

The study of these compounds has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up new possibilities for the development of more effective and potent inhibitors, which is one of the most clinical challenges in modern medicinal chemistry .

Propriétés

IUPAC Name |

3-(5-propan-2-yltriazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXNAGOLRWYMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=NN1C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

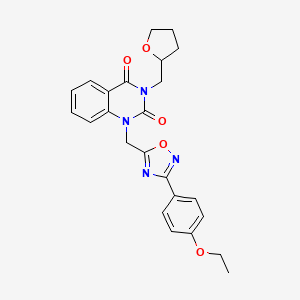

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)

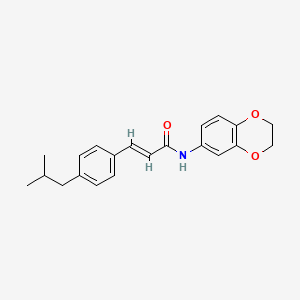

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

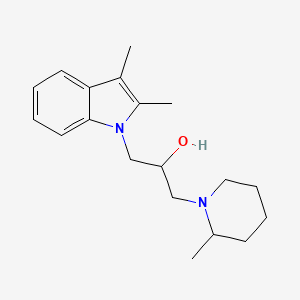

![7-(3,4-dichlorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2883635.png)

![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)

![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)